molecular formula C20H22N4O2S B2787775 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941976-04-1

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2787775
CAS No.: 941976-04-1
M. Wt: 382.48
InChI Key: OIZMKRHDHIZBSX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a thiophene ring, a quinoline moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine, through a reaction between thiophene-2-carboxaldehyde and dimethylamine.

    Coupling Reaction: The intermediate is then coupled with 2-methylquinoline-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide linkage.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
  • N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(quinolin-4-yl)oxalamide
  • N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(2-methylquinolin-4-yl)acetamide

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and quinoline moiety enhances its potential for electronic and photophysical applications, while the oxalamide linkage provides stability and rigidity to the molecular structure.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-11-16(14-7-4-5-8-15(14)22-13)23-20(26)19(25)21-12-17(24(2)3)18-9-6-10-27-18/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZMKRHDHIZBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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